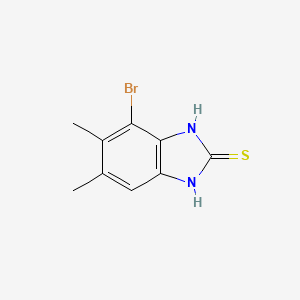

4-bromo-5,6-dimethyl-1H-benzimidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The introduction of substituents like bromo, methyl, and thiol groups into the benzimidazole core structure significantly influences its chemical and physical properties, as well as its potential applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acid derivatives under various conditions. For derivatives like "4-bromo-5,6-dimethyl-1H-benzimidazole-2-thiol," specific synthetic routes involve the introduction of bromo and methyl groups at designated positions on the benzimidazole ring, followed by the introduction of a thiol group. Such syntheses typically employ halogenation, alkylation, and thiolation reactions, utilizing precursors like bromoalkanes, dimethylamine, and thiourea or hydrogen sulfide derivatives (Geiger et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused imidazole ring to a benzene ring, with various substituents affecting the overall geometry and electronic distribution. For "4-bromo-5,6-dimethyl-1H-benzimidazole-2-thiol," X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are instrumental in elucidating its precise structure, including the orientation of substituents and the presence of any rotational or conformational isomers (Gürbüz et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives exhibit a range of chemical reactions, primarily due to the reactive nature of the imidazole ring and the substituents. "4-bromo-5,6-dimethyl-1H-benzimidazole-2-thiol" can participate in nucleophilic substitution reactions due to the presence of the bromo group, coupling reactions, and the formation of coordination compounds. The thiol group adds another layer of reactivity, allowing for thiolation reactions and the formation of disulfides or thioethers (Fujimoto & Katsurada, 1986).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as melting point, solubility, and stability, are significantly influenced by their molecular structure. The introduction of bromo and methyl groups typically increases hydrophobicity and affects the compound's solubility in various solvents. The thiol group might increase reactivity towards oxidation, impacting the compound's stability under different conditions (Lygin & Meijere, 2009).

Chemical Properties Analysis

The chemical properties of "4-bromo-5,6-dimethyl-1H-benzimidazole-2-thiol" include its ability to act as a ligand in coordination chemistry, its potential for biological activity due to the presence of the benzimidazole core, and its use in synthesis as an intermediate for further chemical modifications. The presence of a thiol group also makes it a candidate for use in the synthesis of polymers or as a building block in the construction of supramolecular assemblies (Yadav et al., 2012).

Scientific Research Applications

Substitution Reactions and Organic Synthesis

- The compound has been involved in substitution reactions of brominated aromatic heterocycles with thiols, demonstrating its utility in creating substituted products and debromo compounds. Such reactions are foundational in organic synthesis, enabling the preparation of a variety of derivatives for further chemical exploration (Michitaro Fujimoto & M. Katsurada, 1986).

Catalysis and Material Science

- Dinuclear and tetranuclear palladium(II) complexes involving thiolato-functionalized benzimidazole ligands have been synthesized using similar compounds. These complexes are active towards Suzuki–Miyaura coupling, highlighting their significance in catalysis and material science applications (D. Yuan & H. Huynh, 2010).

Biomedical Applications

- Benzimidazole derivatives, including those related to 4-bromo-5,6-dimethyl-1H-benzimidazole-2-thiol, have been studied for their interaction with DNA and interference with DNA-associated processes. This research has implications for the development of drugs targeting DNA or DNA processes, offering potential routes for treating diseases (S. Bhattacharya & P. Chaudhuri, 2008).

Antimicrobial and Antitumor Activities

- Novel benzimidazole derivatives synthesized from related compounds have shown promising antibacterial, anti-asthmatic, and anti-diabetic properties. Such studies are crucial for the discovery of new therapeutic agents (R. Vinodkumar et al., 2008).

- Another study focused on the synthesis and biological evaluation of benzimidazole derivatives, including their antibacterial activities and effectiveness against human liver cancer cell lines. The research underscores the potential of these compounds in creating effective clinical drugs for treating microbial infections and tumors (M. Khalifa et al., 2018).

Mechanism of Action

Safety and Hazards

Benzimidazole derivatives have certain safety and hazard classifications. For example, 4-Bromo-1H-benzimidazole has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Benzimidazole derivatives have diverse biological activities and are of great interest in therapeutic chemistry . They are considered promising structures for the development of effective candidates with potent inhibitory activities . Future research may focus on exploring their potential applications in various fields, including medicinal chemistry and corrosion inhibition .

properties

IUPAC Name |

4-bromo-5,6-dimethyl-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2S/c1-4-3-6-8(7(10)5(4)2)12-9(13)11-6/h3H,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKQEBRZTFNBSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)Br)NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5518696.png)

![1-(2-amino-2-oxoethyl)-N-[3-(4-chlorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5518707.png)

![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5518716.png)

![N-[3-(1H-indol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5518735.png)

![4-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5518738.png)

![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5518744.png)

![2-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B5518766.png)

![6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5518780.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5518787.png)